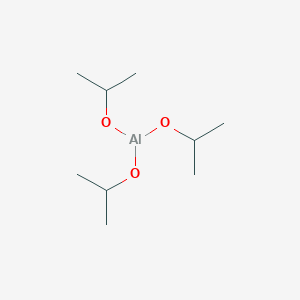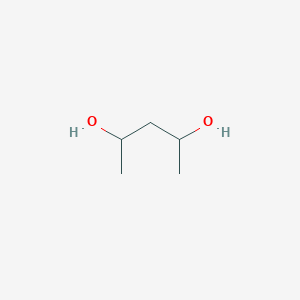
Quinuclidine hydrochloride
Overview
Description
Quinuclidine hydrochloride is an organic compound with the molecular formula C7H13N·HCl. It is a bicyclic amine that can be viewed as a tied-back version of triethylamine. This compound is a colorless solid and is used as a reagent (base) and catalyst in various chemical reactions .
Mechanism of Action
Target of Action
Quinuclidine hydrochloride is a derivative of quinuclidine , a bicyclic amine . It has been found to interact with various targets, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), and their inhibition can modulate the activity of the cholinergic system .
Mode of Action
This compound acts as an inhibitor of AChE and BChE . By inhibiting these enzymes, it prevents the breakdown of ACh, leading to an increase in the concentration of ACh in the synaptic cleft. This results in prolonged activation of cholinergic receptors, which can have various downstream effects depending on the specific receptor and its location .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE and BChE, this compound increases the levels of ACh, which can then bind to and activate muscarinic and nicotinic acetylcholine receptors. This can lead to various downstream effects, including muscle contraction, modulation of heart rate, and effects on cognition and memory .
Result of Action
The inhibition of AChE and BChE by this compound leads to an increase in the concentration of ACh in the synaptic cleft . This can result in prolonged activation of cholinergic receptors, leading to various physiological effects depending on the specific receptor and its location. For example, activation of muscarinic receptors in the heart can decrease heart rate, while activation of nicotinic receptors in skeletal muscle can lead to muscle contraction .
Biochemical Analysis
Biochemical Properties
It is known that quinuclidine, the parent compound, is a relatively strong organic base This suggests that Quinuclidine hydrochloride may interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
The cellular effects of this compound are not well-documented. Some studies suggest that quinuclidine derivatives can have significant effects on cells. For instance, certain quinuclidine derivatives have shown potent antimicrobial activity against a panel of representative gram-positive and gram-negative bacteria
Molecular Mechanism
It is known that quinuclidine, the parent compound, forms adducts with a variety of Lewis acids . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the cytotoxic effect within 7–200 μM was observed only for monoquaternary quinuclidine derivatives, especially those with the C12–C16 alkyl chain
Metabolic Pathways
It is known that quinuclidine, the parent compound, is involved in the synthesis of quinine, a medication used for treating malaria
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinuclidine hydrochloride can be synthesized through several methods. One common method involves the reduction of quinuclidone. Another method includes the neutralization reaction of quinuclidine with hydrogen chloride in an organic solvent . The reaction conditions typically involve mild temperatures and the use of solvents such as n-butyl alcohol, isobutyl alcohol, sec-butyl alcohol, or tertiary butanol for recrystallization and purification .
Industrial Production Methods
In industrial settings, this compound is produced by the esterification, addition, condensation, and decarboxylation of 4-piperidine formic acid . The process is optimized for high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Quinuclidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinuclidone.
Reduction: Reduction of quinuclidone yields quinuclidine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride for neutralization, and various alcohols for recrystallization. The conditions are typically mild, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products
The major products formed from these reactions include quinuclidine, quinuclidone, and various quinuclidine derivatives, which are used in different applications .
Scientific Research Applications
Quinuclidine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Quinuclidine hydrochloride is similar to other bicyclic amines such as quinolizidine and pyrrolizidine . it is unique due to its strong basicity and ability to form stable adducts with Lewis acids . Other similar compounds include:
Quinolizidine: A bicyclic compound with a similar structure but different chemical properties.
Pyrrolizidine: Another bicyclic compound with pharmacologically active derivatives.
DABCO (1,4-Diazabicyclo[2.2.2]octane): A related compound with two nitrogen atoms at the bridgeheads.
This compound stands out due to its versatility in chemical reactions and its wide range of applications in various fields.
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-4-8-5-2-7(1)3-6-8;/h7H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLBBZLOMXKMTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39896-06-5 | |
| Record name | 1-Azabicyclo[2.2.2]octane, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39896-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinuclidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039896065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinuclidine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinuclidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINUCLIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M95W3BUM1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















